molecular formula C19H22N2O B6957704 N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B6957704
M. Wt: 294.4 g/mol
InChI Key: LBLHLQOYWLQGPR-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group, a phenyl group, and a pyridin-3-ylmethyl group attached to a butanamide backbone

Properties

IUPAC Name

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15(17-7-3-2-4-8-17)12-19(22)21(18-9-10-18)14-16-6-5-11-20-13-16/h2-8,11,13,15,18H,9-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLHLQOYWLQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CN=CC=C1)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the reaction of pyridine with a suitable alkylating agent to form the pyridin-3-ylmethyl group.

    Formation of the Butanamide Backbone: The final step involves the reaction of the intermediate compounds with butanoyl chloride to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-phenyl-N-(pyridin-2-ylmethyl)butanamide
  • N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
  • N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)pentanamide

Uniqueness

N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is unique due to its specific structural features, such as the position of the pyridin-3-ylmethyl group and the presence of the cyclopropyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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